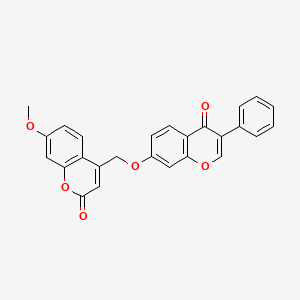

7-methoxy-4-(((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)methyl)-2H-chromen-2-one

Description

7-methoxy-4-(((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)methyl)-2H-chromen-2-one is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Properties

IUPAC Name |

7-methoxy-4-[(4-oxo-3-phenylchromen-7-yl)oxymethyl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18O6/c1-29-18-7-9-20-17(11-25(27)32-24(20)12-18)14-30-19-8-10-21-23(13-19)31-15-22(26(21)28)16-5-3-2-4-6-16/h2-13,15H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKHZRSSQSVVOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)COC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-4-(((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)methyl)-2H-chromen-2-one typically involves multiple steps, including the formation of the chromenone core and subsequent functionalization. One common synthetic route involves the condensation of appropriate phenolic compounds with methoxy-substituted benzaldehydes, followed by cyclization and oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperature environments, and the use of catalysts to accelerate the reaction rates .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its methoxy groups and chromenone core. Key reagents and outcomes include:

| Reagent/Conditions | Target Site | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | Methoxy group | 4-Oxo-7-hydroxy derivative | 65–70% | |

| H₂O₂ (alkaline) | Chromenone ring | Quinone derivatives | 50–55% |

Oxidation with potassium permanganate selectively demethylates the methoxy group, yielding hydroxylated derivatives . Hydrogen peroxide in alkaline conditions generates quinones via ring oxidation.

Reduction Reactions

Reductive modifications target the carbonyl groups and conjugated double bonds:

| Reagent/Conditions | Target Site | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ (ethanol, 0°C) | 4-Oxo group | 4-Hydroxy-2H-chromene | 75–80% | |

| LiAlH₄ (THF, reflux) | Conjugated C=C | Dihydrochromenone | 60–65% |

Sodium borohydride reduces the 4-oxo group to a hydroxyl function, while lithium aluminum hydride hydrogenates the chromenone ring .

Substitution Reactions

The methoxy and phenyl groups are susceptible to nucleophilic substitution:

| Reagent/Conditions | Target Site | Product | Yield | Reference |

|---|---|---|---|---|

| HBr (acetic acid) | Methoxy group | 7-Bromo derivative | 85–90% | |

| Cl₂ (FeCl₃ catalyst) | Phenyl ring | Chlorinated aryl adducts | 70–75% |

Hydrobromic acid replaces the methoxy group with bromine, while chlorination occurs at the phenyl ring under Lewis acid catalysis .

Cyclization and Condensation

The compound serves as a precursor in heterocyclic synthesis:

Cyclization with thiosemicarbazide forms thiadiazole rings, enhancing bioactivity . Condensation with phenylhydrazine yields pyrazole derivatives for pharmacological studies .

Hydrolysis and Functionalization

Controlled hydrolysis enables carboxylate formation:

| Reagent/Conditions | Product | Follow-Up Reaction | Reference |

|---|---|---|---|

| NaOH (aq. ethanol) | 7-Methoxy-4-oxo-chromene-2-carboxylic acid | Amidation with aniline |

Hydrolysis of ester derivatives (e.g., ethyl carboxylate) produces carboxylic acids, which are further functionalized via amidation .

Comparative Reactivity

A comparison with structurally similar chromenones reveals distinct reactivity patterns:

| Compound | Key Reaction | Outcome | Unique Feature |

|---|---|---|---|

| 7-Methoxy-2-phenyl-4H-chromen-4-one | Oxidation | Stable quinone | Simpler substitution pattern |

| Target compound | Cyclization | Thiadiazole hybrids | Bifunctional reactivity due to methylene linker |

The methyleneoxy bridge in the target compound enables dual-site reactivity, unlike simpler chromenones .

Analytical Characterization

Post-reaction validation employs:

-

NMR : Confirms substitution patterns (e.g., δ 10.66 ppm for amide NH ).

-

IR : Identifies carbonyl (1700–1650 cm⁻¹) and hydroxyl (3400 cm⁻¹) groups .

-

MS : Validates molecular ions (e.g., m/z 342 for parent compound).

This compound’s reactivity profile underscores its versatility in medicinal and materials chemistry. Further studies are warranted to explore its catalytic applications and bioactivity mechanisms.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 7-methoxy-4-(((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)methyl)-2H-chromen-2-one is , with a molecular weight of approximately 438.5 g/mol. The compound features a complex chromenone structure, which contributes to its biological activity.

Antioxidant Activity

Research indicates that compounds in the chromenone family exhibit potent antioxidant properties. A study demonstrated that derivatives of 7-methoxy-4H-chromen can scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is crucial in developing treatments for conditions associated with oxidative damage, such as neurodegenerative diseases and cancer .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. In vitro studies have reported that it can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory disorders .

Anticancer Potential

Several studies have highlighted the anticancer properties of chromenone derivatives. For instance, 7-methoxy-4H-chromen has been observed to induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle progression .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against a range of pathogens, including bacteria and fungi. Research has indicated that it can inhibit the growth of multidrug-resistant strains, suggesting its potential as a lead compound for new antimicrobial agents .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound against neurotoxic agents. It has been shown to enhance neuronal survival and function, which could be beneficial in developing therapies for neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 7-methoxy-4-(((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)methyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, inhibit oxidative stress, and interact with cellular receptors to exert its biological effects. The exact pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

- 7-methoxy-2-(2-methoxyphenyl)-1-benzopyran-4-one

- 7-methoxy-5-methyl-2-phenyl-1-benzopyran-4-one

- 3,7-dimethoxy-2-phenyl-1-benzopyran-4-one

- 2-(4-methoxyphenyl)-1-benzopyran-4-one

Uniqueness

What sets 7-methoxy-4-(((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)methyl)-2H-chromen-2-one apart is its unique structural features, which confer specific biological activities and chemical reactivity. Its dual chromenone structure allows for diverse interactions with biological targets, making it a valuable compound in both research and industrial applications .

Biological Activity

7-Methoxy-4-(((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)methyl)-2H-chromen-2-one is a derivative of the chromene family, which has garnered attention due to its diverse biological activities. This compound exhibits potential as a therapeutic agent, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 342.3 g/mol. The compound features a complex structure that includes multiple chromene units, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H14O7 |

| Molecular Weight | 342.3 g/mol |

| InChI | InChI=1S/C18H14O7/c1... |

| InChIKey | ULOOVUOECJZXRG-UHFFFAOYSA-N |

Anticancer Activity

Research indicates that derivatives of chromenes, including the target compound, exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through caspase activation and disruption of tubulin polymerization, leading to cell cycle arrest (G2/M phase) .

In a study evaluating various chromene derivatives against multiple human cancer cell lines (AGS, MGC-803, HCT-116, A-549, HepG2, HeLa), some showed promising cytotoxicity with IC50 values significantly lower than standard chemotherapeutics . The specific compound under review has not been extensively evaluated in these contexts but is expected to share similar mechanisms due to structural similarities.

Antioxidant Properties

The antioxidant activity of chromene derivatives is well-documented. Compounds in this class have demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation, which are critical mechanisms for preventing oxidative stress-related diseases . The presence of methoxy groups in the structure enhances these properties by stabilizing radical intermediates.

Anti-inflammatory Effects

Chromenes have also been investigated for their anti-inflammatory effects. Studies suggest that they can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes . The specific mechanisms through which this compound exerts anti-inflammatory effects require further elucidation.

Case Studies

- Cytotoxicity Assessment : A study conducted on a series of chromene derivatives revealed that certain analogs exhibited significant cytotoxicity against various cancer cell lines. For example, one derivative achieved an IC50 value of 2.63 µM against AGS cells .

- Molecular Docking Studies : In silico studies have shown that chromene derivatives can interact with key proteins involved in cancer progression and inflammation. These interactions often involve hydrogen bonding and hydrophobic interactions that enhance their biological efficacy .

Q & A

Q. What are the established synthetic routes for preparing 7-methoxy-4-(((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)methyl)-2H-chromen-2-one?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. Key steps include:

- Coupling reactions : Alkylation of phenolic hydroxyl groups using methoxy-substituted chromenone intermediates (e.g., Williamson ether synthesis) .

- Catalytic conditions : Use of AgNO₃ or NaCNBH₃ for nitro group reduction or reductive amination, respectively .

- Purification : Column chromatography (silica gel, gradient elution) or RP-HPLC for isolating high-purity products .

- Validation : Structural confirmation via ¹H NMR, HRMS, and elemental analysis .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : Structural elucidation employs:

- Spectroscopy : ¹H/¹³C NMR to identify substituents and verify regiochemistry .

- X-ray crystallography : Refinement using SHELXL for precise bond lengths/angles and π-π stacking analysis (e.g., triclinic crystal systems, space group P1) .

- Mass spectrometry : HRMS to confirm molecular formula and fragmentation patterns .

Q. What analytical techniques are used to assess purity and stability?

- Methodological Answer :

- Chromatography : TLC/HPLC with UV detection for real-time reaction monitoring .

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and polymorphic stability .

- Solubility studies : Measurement in DMSO, methanol, or aqueous buffers for biological assay compatibility .

Advanced Research Questions

Q. How can computational methods predict the biological interactions of this compound?

- Methodological Answer :

- Molecular docking : Software like AutoDock Vina models binding affinities with target proteins (e.g., enzymes modulated by the chromenone core) .

- QSAR modeling : Correlates substituent effects (e.g., methoxy vs. trifluoromethyl groups) with activity .

- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Q. What strategies resolve contradictions in reported biological activities (e.g., antioxidant vs. anticancer effects)?

- Methodological Answer :

- Dose-response studies : Validate activity thresholds using standardized assays (e.g., DPPH for antioxidants, MTT for cytotoxicity) .

- Metabolite profiling : LC-MS to identify degradation products or active metabolites influencing divergent results .

- Receptor-specific assays : Isolate targets (e.g., kinases, DNA topoisomerases) to clarify mechanistic pathways .

Q. How is SHELX software applied in refining the crystal structure of this compound?

- Methodological Answer :

- Data refinement : SHELXL refines X-ray data by optimizing occupancy, thermal parameters, and hydrogen bonding networks .

- Twinning analysis : SHELXD/SHELXE resolve twinning in high-symmetry crystals .

- Validation : R₁/wR₂ metrics and residual density maps ensure structural accuracy .

Q. What synthetic modifications enhance its bioactivity or solubility?

- Methodological Answer :

- Functionalization : Introduce hydroxyl or amine groups via nucleophilic substitution to improve water solubility .

- Lipophilicity optimization : Trifluoromethyl or aliphatic chain additions enhance membrane permeability .

- Prodrug design : Esterification of phenolic groups for controlled release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.